CL2A-SN-38 dichloroacetic acid CL2A-SN-38 dichloroacetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16734253
InChI: InChI=1S/C73H97N11O22.2C2H2Cl2O2/c1-3-55-56-39-54(85)16-17-60(56)79-67-57(55)44-83-62(67)40-59-58(70(83)92)46-104-71(93)73(59,4-2)106-72(94)105-45-50-10-14-52(15-11-50)77-69(91)61(7-5-6-20-74)78-64(87)48-103-47-63(86)75-21-23-95-25-27-97-29-31-99-33-35-101-37-38-102-36-34-100-32-30-98-28-26-96-24-22-82-43-53(80-81-82)41-76-68(90)51-12-8-49(9-13-51)42-84-65(88)18-19-66(84)89;2*3-1(4)2(5)6/h10-11,14-19,39-40,43,49,51,61,85H,3-9,12-13,20-38,41-42,44-48,74H2,1-2H3,(H,75,86)(H,76,90)(H,77,91)(H,78,87);2*1H,(H,5,6)/t49?,51?,61-,73-;;/m0../s1
SMILES:
Molecular Formula: C77H101Cl4N11O26
Molecular Weight: 1738.5 g/mol

CL2A-SN-38 dichloroacetic acid

CAS No.:

Cat. No.: VC16734253

Molecular Formula: C77H101Cl4N11O26

Molecular Weight: 1738.5 g/mol

* For research use only. Not for human or veterinary use.

CL2A-SN-38 dichloroacetic acid -

Specification

Molecular Formula C77H101Cl4N11O26
Molecular Weight 1738.5 g/mol
IUPAC Name [4-[[(2S)-6-amino-2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]acetyl]amino]hexanoyl]amino]phenyl]methyl [(19S)-10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl] carbonate;2,2-dichloroacetic acid
Standard InChI InChI=1S/C73H97N11O22.2C2H2Cl2O2/c1-3-55-56-39-54(85)16-17-60(56)79-67-57(55)44-83-62(67)40-59-58(70(83)92)46-104-71(93)73(59,4-2)106-72(94)105-45-50-10-14-52(15-11-50)77-69(91)61(7-5-6-20-74)78-64(87)48-103-47-63(86)75-21-23-95-25-27-97-29-31-99-33-35-101-37-38-102-36-34-100-32-30-98-28-26-96-24-22-82-43-53(80-81-82)41-76-68(90)51-12-8-49(9-13-51)42-84-65(88)18-19-66(84)89;2*3-1(4)2(5)6/h10-11,14-19,39-40,43,49,51,61,85H,3-9,12-13,20-38,41-42,44-48,74H2,1-2H3,(H,75,86)(H,76,90)(H,77,91)(H,78,87);2*1H,(H,5,6)/t49?,51?,61-,73-;;/m0../s1
Standard InChI Key WWSNNYDLXHTRLZ-JGQYWRMXSA-N
Isomeric SMILES CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)OC(=O)OCC5=CC=C(C=C5)NC(=O)[C@H](CCCCN)NC(=O)COCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN6C=C(N=N6)CNC(=O)C7CCC(CC7)CN8C(=O)C=CC8=O)C2=NC9=C1C=C(C=C9)O.C(C(=O)O)(Cl)Cl.C(C(=O)O)(Cl)Cl
Canonical SMILES CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)OC(=O)OCC5=CC=C(C=C5)NC(=O)C(CCCCN)NC(=O)COCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN6C=C(N=N6)CNC(=O)C7CCC(CC7)CN8C(=O)C=CC8=O)C2=NC9=C1C=C(C=C9)O.C(C(=O)O)(Cl)Cl.C(C(=O)O)(Cl)Cl

Introduction

Chemical and Structural Characteristics of CL2A-SN-38 Dichloroacetic Acid

Molecular Composition and Formulation

CL2A-SN-38 dichloroacetic acid is a complex ADC with the molecular formula C73H97N11O22XC2H2Cl2O2\text{C}_{73}\text{H}_{97}\text{N}_{11}\text{O}_{22} \cdot \text{XC}_2\text{H}_2\text{Cl}_2\text{O}_2 and a molecular weight of 1,480.6 g/mol . The structure comprises three key components:

  • SN-38: The active metabolite of irinotecan, which inhibits topoisomerase I by stabilizing DNA-enzyme complexes, leading to double-stranded breaks during DNA replication .

  • CL2A Linker: A maleimidocaproyl-based cleavable linker modified to exclude phenylalanine at the cathepsin B cleavage site, enhancing stability and yield during conjugation .

  • Anti-TROP-2 Antibody (hRS7): A humanized IgG targeting trophoblast cell surface antigen 2 (TROP-2), overexpressed in epithelial cancers such as triple-negative breast and pancreatic carcinomas .

The dichloroacetic acid salt form ensures optimal solubility in organic solvents like methanol (10 mg/mL) and stabilizes the lactone ring of SN-38, preventing glucuronidation-mediated inactivation .

Table 1: Physicochemical Properties of CL2A-SN-38 Dichloroacetic Acid

PropertyValueSource
Molecular Weight1,480.6 g/mol
Purity≥90%
Solubility10 mg/mL in methanol
Storage Conditions-20°C, stable for ≥4 years
Drug-to-Antibody Ratio7.6:1

Synthesis and Conjugation Methodology

The synthesis involves site-specific coupling of CL2A-SN-38 to hRS7 via controlled reduction of interchain disulfide bonds. Mild reduction exposes eight thiol groups on the antibody (four in the hinge region and four at heavy-light chain junctions), enabling precise attachment of SN-38 molecules . Liquid chromatography-mass spectroscopy confirms uniform substitution, preserving antigen-binding affinity while maintaining pharmacokinetic profiles comparable to native IgG .

Mechanism of Action and Pharmacodynamics

Target Binding and Internalization

CL2A-SN-38 binds TROP-2, a transmembrane glycoprotein upregulated in 70–90% of epithelial cancers, triggering rapid internalization via clathrin-mediated endocytosis . The acidic tumor microenvironment (pH 4.5–6.5) facilitates cleavage of the CL2A linker by lysosomal cathepsin B, releasing free SN-38 into the cytoplasm .

Cytotoxic Activity and Bystander Effect

SN-38 inhibits topoisomerase I, inducing irreversible DNA damage and apoptosis. Unlike traditional ADCs, CL2A-SN-38’s moderately stable linker permits extracellular release of SN-38, exerting cytotoxic effects on adjacent tumor cells (bystander effect) . This is critical for heterogeneous tumors with variable TROP-2 expression.

Table 2: In Vitro Cytotoxicity of CL2A-SN-38 Across Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Source
Calu-3Lung1.95
COLO 205Colorectal5.21
BxPC-3Pancreatic7.34
SK-MES-1Lung23.14

Preclinical and Clinical Development

Preclinical Efficacy in Xenograft Models

In murine xenograft models, CL2A-SN-38 linked to hRS7 demonstrated significant tumor growth inhibition:

  • BxPC-3 Pancreatic Cancer: 78% reduction in tumor volume at 10 mg/kg .

  • SK-MES-1 Lung Cancer: 65% reduction in tumor volume under identical dosing .

Clinical Translation: Sacituzumab Govitecan

Sacituzumab govitecan (IMMU-132), the clinical counterpart of CL2A-SN-38, received Breakthrough Therapy designation for metastatic triple-negative breast cancer. Phase I/II trials reported a 31% objective response rate and median progression-free survival of 5.5 months .

Table 3: Key Clinical Outcomes from Phase I/II Trials

ParameterResultSource
Objective Response Rate31%
Median PFS5.5 months
Grade 3/4 Adverse EventsNeutropenia (34%)

Stability and Pharmacokinetics

CL2A-SN-38 exhibits intermediate serum stability, with a SN-38 release half-life of 1–2 days . The conjugate’s clearance rate mirrors native IgG (t1/2 = 72 hours), minimizing off-target toxicity . Dichloroacetic acid enhances plasma stability, reducing lactone ring hydrolysis by 40% compared to non-salt formulations .

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